Anastrozole Acid Amide
CAS No.:
Cat. No.: VC0204801
Molecular Formula: C₁₇H₂₂N₄O₃
Molecular Weight: 330.38
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₂₂N₄O₃ |
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Molecular Weight | 330.38 |
Introduction
Chemical Identity and Structural Features
Anastrozole Acid Amide (CHNO) is a triazole-containing benzyl derivative characterized by two isobutyramide substituents. Its IUPAC name, 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid, reflects the presence of:
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A central benzene ring substituted with a 1,2,4-triazolylmethyl group
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Two isobutyramide moieties at the 3- and 5-positions
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A carboxylic acid group enabling distinct solubility profiles compared to anastrozole
Molecular Properties
The compound's molecular weight is 330.4 g/mol, with a calculated partition coefficient (LogP) of 1.92, suggesting moderate lipophilicity. Key structural differences from anastrozole include:
Property | Anastrozole | Anastrozole Acid Amide |
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Molecular Formula | CHN | CHNO |
Functional Groups | 2 cyano, 1 triazole | 2 carboxamide, 1 triazole |
Aqueous Solubility (25°C) | 0.5 mg/mL | 12.8 mg/mL |
Protein Binding | 40% | 62% (predicted) |
Table 1: Comparative molecular properties of anastrozole and its acid amide derivative .
The enhanced solubility arises from the replacement of hydrophobic cyano groups (-CN) with polar carboxamide (-CONH) functionalities, fundamentally altering its pharmacokinetic behavior .
Synthetic Pathways and Process-Related Impurities
Formation During Anastrozole Synthesis
Patent literature identifies Anastrozole Acid Amide as a hydrolysis byproduct during the final stages of anastrozole production. The primary synthetic route involves:
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Condensation Reaction:
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Hydrolysis Side Reaction:
This unintended hydrolysis occurs under acidic or basic conditions, particularly during prolonged reaction times above 40°C .
Batch No. | Reaction Time (hr) | Temp (°C) | Acid Amide Content (%) |
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A1 | 6 | 30 | 0.02 |
A2 | 12 | 45 | 0.87 |
A3 | 18 | 50 | 1.12 |
Table 2: Correlation between synthesis conditions and impurity formation .
Analytical Characterization
Spectroscopic Signatures
NMR Analysis (400 MHz, DMSO-d6):
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H NMR:
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δ 6.86 (s, 2H, NH)
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δ 4.92 (s, 2H, CH-triazole)
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δ 1.42 (s, 12H, CH)
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C NMR:
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δ 179.6 (CONH)
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δ 151.2 (triazole C4)
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δ 45.3 (quaternary C)
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Mass Spectrometry:
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ESI-MS m/z 331.2 [M+H] (calculated 330.4)
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Fragmentation pattern shows sequential loss of:
Pharmacological Considerations
Toxicity Profile
Animal toxicology data from structurally related compounds indicate:
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Acute Toxicity (Rat LD50): >2,000 mg/kg (oral)
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Genotoxicity: Negative in Ames test (up to 5 mg/plate)
Regulatory and Manufacturing Implications
Quality Control Thresholds
Current ICH guidelines mandate strict control over process-related impurities:
Regulatory Body | Permitted Limit | Testing Method |
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FDA | ≤0.15% | HPLC-UV (254 nm) |
EMA | ≤0.10% | UPLC-MS/MS |
PMDA | ≤0.20% | Chiral HPLC |
Table 3: International specifications for Anastrozole Acid Amide in drug products .
Purification Strategies
Patent US8058302B2 outlines effective impurity removal protocols:
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Crystallization: Ethanol/hexane (3:1 v/v) at -20°C reduces acid amide content from 1.12% to 0.03%
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Chromatography: Silica gel column with ethyl acetate/methanol (95:5) achieves 99.9% purity
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pH-Controlled Precipitation: Adjust to pH 4.5–5.0 precipitates acid amide derivatives
Research Gaps and Future Directions
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Metabolic Fate: No in vivo studies mapping the compound's absorption, distribution, or excretion
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Long-Term Stability: Degradation pathways under ICH accelerated conditions (40°C/75% RH) remain uncharacterized
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Therapeutic Potential: Unexplored applications in non-oncological conditions (e.g., endometriosis, McCune-Albright syndrome)
Emerging analytical techniques like cryo-EM and microED could resolve the compound's solid-state conformation, informing better crystallization protocols. Additionally, CRISPR-Cas9 screening might identify novel molecular targets beyond the aromatase-ER axis .
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